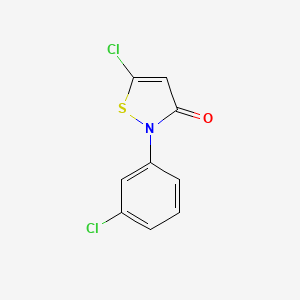
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-chlorophenyl isothiocyanate with chlorine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products.
Mecanismo De Acción
The antimicrobial activity of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit essential enzymes within the microbial cells, further contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-isothiazolin-3-one
- 1,2-benzisothiazolin-3-one
- 4,5-dichloro-2-octyl-4-isothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one stands out due to its dual chlorine substitution, which enhances its antimicrobial properties. This makes it particularly effective in applications where strong antimicrobial activity is required.
Propiedades
Fórmula molecular |
C9H5Cl2NOS |
|---|---|
Peso molecular |
246.11 g/mol |
Nombre IUPAC |
5-chloro-2-(3-chlorophenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-2-1-3-7(4-6)12-9(13)5-8(11)14-12/h1-5H |
Clave InChI |
NSHFBMJAFSKJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


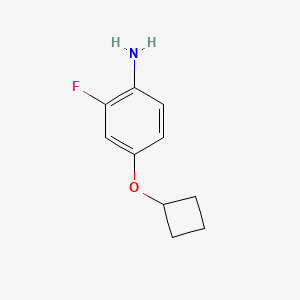
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
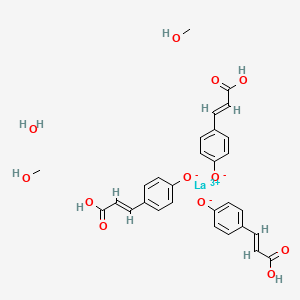
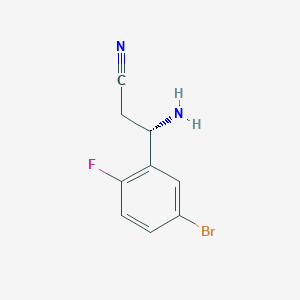
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
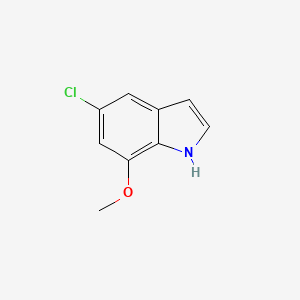

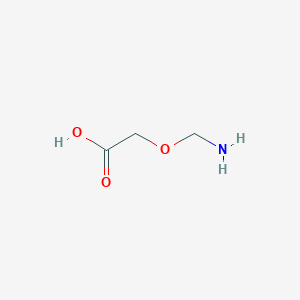

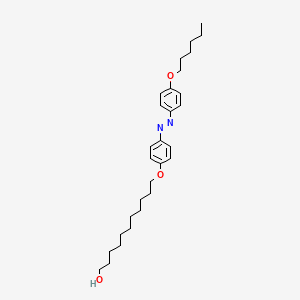
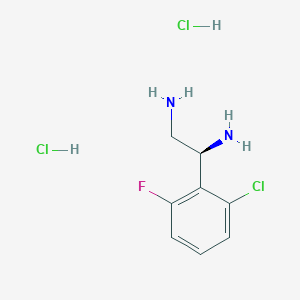
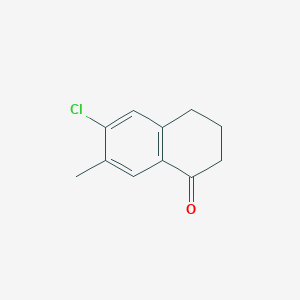
![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)

